Ethyl 2-imino-2-(methylthio)acetate
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Overview
Description
Ethyl 2-imino-2-(methylthio)acetate is a chemical compound with the molecular formula C5H9NO2SThis compound is an important sulfur-containing aroma compound isolated from melon Cucumis melo L.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-imino-2-(methylthio)acetate typically involves the reaction of ethyl acetate with methylthioacetic acid under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-imino-2-(methylthio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-imino-2-(methylthio)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the flavor and fragrance industry due to its sulfur-containing aroma.
Mechanism of Action
The mechanism of action of Ethyl 2-imino-2-(methylthio)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical entities with potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl (methylthio)acetate: Similar in structure but lacks the imino group.
Methylthioacetic acid: Contains the methylthio group but differs in the ester functionality.
Uniqueness
Ethyl 2-imino-2-(methylthio)acetate is unique due to the presence of both the imino and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-imino-2-methylsulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-3-8-5(7)4(6)9-2/h6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHZSXVRBRULNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=N)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440259 |
Source
|
Record name | ethyl 2-imino-2-(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79437-69-7 |
Source
|
Record name | ethyl 2-imino-2-(methylthio)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90440259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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